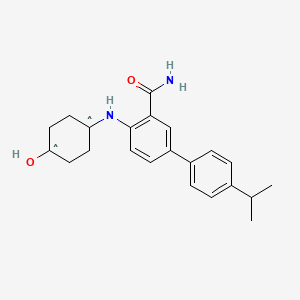

CID 156588658

Description

The compound has been studied in the context of vacuum distillation fractionation and mass spectral characterization, suggesting applications in analytical chemistry or natural product research . However, its exact molecular formula, mass, and synthesis pathway remain unspecified in the provided evidence.

Properties

Molecular Formula |

C22H26N2O2 |

|---|---|

Molecular Weight |

350.5 g/mol |

InChI |

InChI=1S/C22H26N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,24-25H,8-11H2,1-2H3,(H2,23,26) |

InChI Key |

VYRIIPJFNXCIBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N[C]3CC[C](CC3)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The preparation of glucose-regulated protein 94 involves recombinant DNA technology. The gene encoding glucose-regulated protein 94 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast . The host cells are cultured under conditions that induce the expression of glucose-regulated protein 94, and the protein is subsequently purified using affinity chromatography techniques .

Chemical Reactions Analysis

Glucose-regulated protein 94 undergoes various chemical reactions, including phosphorylation and glycosylation . Phosphorylation occurs on serine, threonine, and tyrosine residues, which can affect the protein’s subcellular localization and function . Glycosylation, on the other hand, involves the addition of carbohydrate moieties to specific asparagine residues, which can influence the protein’s stability and interactions with other molecules .

Scientific Research Applications

Glucose-regulated protein 94 has numerous scientific research applications, particularly in the fields of cancer biology and immunology . It is involved in the folding and assembly of several secreted and membrane client proteins, making it a critical player in maintaining cellular homeostasis . In cancer research, glucose-regulated protein 94 is studied for its role in promoting tumor cell survival and modulating the immune response . It is also a potential therapeutic target for monoclonal antibody cancer therapy .

Mechanism of Action

The mechanism of action of glucose-regulated protein 94 involves its function as a molecular chaperone . It physically interacts with and directs the folding and assembly of client proteins in the endoplasmic reticulum lumen . Additionally, glucose-regulated protein 94 plays a role in maintaining calcium homeostasis and modulating immune system function . It interacts with various molecular targets, including toll-like receptors, integrins, and insulin-like growth factor receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Property | This compound (Inferred) | CID 72863 | CID 2049887 |

|---|---|---|---|

| Molecular Formula | Not reported | C₇H₅BrO₂ | C₇H₅FN₂S |

| Molecular Weight | Not reported | 201.02 g/mol | 168.19 g/mol |

| Solubility | Not reported | 0.687 mg/mL (0.00342 mol/L) | 0.249 mg/mL (0.00148 mol/L) |

| Log S (ESOL) | — | -2.47 | -1.98 |

| Bioavailability Score | — | 0.55 | 0.55 |

| Key Functional Groups | Likely aromatic/cyclic | Bromine, carboxylic acid | Fluorine, thioamide |

Key Observations :

Key Observations :

- CID 72863 employs green chemistry principles (ionic liquids, recyclable catalysts), aligning with sustainable synthesis trends .

- This compound’s isolation via vacuum distillation suggests volatility or thermal stability, a trait critical for analytical applications .

Critical Analysis of Methodologies

The comparison highlights gaps in publicly available data for this compound. For instance:

- Structural ambiguity : Unlike CID 72863 and CID 2049887, its IUPAC name and crystallographic data are unspecified, limiting mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.